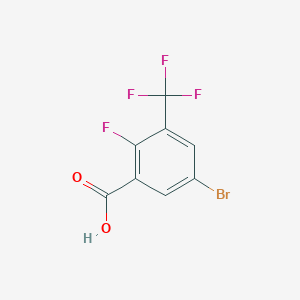

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Descripción

BenchChem offers high-quality 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMUBRDZSCXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid molecular weight

Part 1: Executive Technical Overview

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0) is a high-value halogenated aromatic scaffold used primarily in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structural utility lies in its dense functionalization: the ortho-fluoro and meta-trifluoromethyl groups modulate lipophilicity and metabolic stability, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Recent patent literature highlights this compound as a critical intermediate in the development of SARS-CoV-2 Main Protease (Mpro) inhibitors , specifically in the construction of P2/P3 ligands for pyrrolidine-based antiviral agents.[1]

Part 2: Physicochemical Profile & Molecular Weight Analysis

In precision synthesis, "molecular weight" is not a single number but a distribution.[1] For a brominated compound, relying solely on the average molecular weight can lead to mass spectrometry (MS) misinterpretation.[1]

Quantitative Specifications

| Property | Value | Notes |

| CAS Number | 1881295-62-0 | Verified specific isomer.[1][2] |

| Formula | High halogen content (>40% by mass).[3] | |

| Average Mol. Weight | 287.01 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 285.9157 Da ( | Used for HRMS confirmation. |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere.[1] |

| pKa (Calc.) | ~2.5 - 2.8 | Acidic strength increased by ortho-F and meta-CF3.[1] |

| LogP (Calc.) | ~2.9 | Moderate lipophilicity, ideal for CNS/cellular penetration.[1] |

Mass Spectrometry: The Bromine Signature

The presence of Bromine creates a distinct 1:1 isotopic ratio between

-

Target Ion [M-H]⁻:

-

Peak A (

): 284.91 m/z -

Peak B (

): 286.91 m/z

-

-

Validation Rule: If the intensity ratio of Peak A to Peak B deviates significantly from 1:1, suspect contamination (e.g., dechlorination or debromination byproducts).[1]

Part 3: Synthesis & Fabrication Protocol

The synthesis of this isomer is non-trivial due to the directing effects of the three existing substituents.[1] Standard electrophilic bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid often yields inseparable mixtures.

The Superior Route: Directed Ortho-Metallation (DoM) We utilize a "Knochel-Hauser" base approach to selectively functionalize the position ortho to the fluorine atom.[1]

Reaction Pathway Diagram

Caption: Selective synthesis via Directed Ortho-Metallation (DoM) using TMPMgCl·LiCl to install the carboxylate group adjacent to the fluorine.[1]

Step-by-Step Protocol

Safety Note: This reaction involves organometallics and cryogenic conditions.[1] Work under strict anhydrous nitrogen/argon atmosphere.

Reagents:

-

Precursor: 5-Bromo-2-fluorobenzotrifluoride (1.0 eq)[1]

-

Solvent: Anhydrous THF

-

Quench: Carbon Dioxide (gas or solid)

Procedure:

-

Preparation: Charge a flame-dried 3-neck flask with 5-Bromo-2-fluorobenzotrifluoride and anhydrous THF. Cool the solution to -40 °C .

-

Why -40°C? Lower temperatures (-78°C) may slow the metallation kinetics, while higher temperatures (>0°C) risk benzyne formation or halogen dance side reactions.[1]

-

-

Metallation: Dropwise add the TMPMgCl[1]·LiCl solution over 15–20 minutes. Maintain internal temperature below -35°C.

-

Incubation: Stir at -40°C for 30–60 minutes to ensure complete magnesiation.

-

Carboxylation: Introduce excess

(gas bubbling or addition of crushed dry ice) to the reaction mixture.[1] A thick precipitate (magnesium benzoate salt) will form. -

Workup:

-

Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (SiO2, Hexane:EtOAc gradient with 1% Acetic Acid).

Part 4: Analytical Characterization & QC

To validate the identity of the synthesized material, utilize the following analytical decision tree.

Caption: Quality Control Decision Tree ensuring isotopic validity and structural regiochemistry.

NMR Interpretation:

-

NMR: Expect two distinct signals. The fluorine on the ring will show coupling to the adjacent protons.[1] The

-

NMR: You should observe two aromatic protons. Their coupling constant (

Part 5: References

-

Preparation of pyrrolidine main protease inhibitors as antiviral agents. Source: World Intellectual Property Organization (WO/2024/081351). Context: Primary source for the synthesis of 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid via magnesiation.[1] URL:

-

Isotopic Abundance of Bromine. Source: IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] Context: Basis for the 1:1 doublet rule in mass spectrometry of brominated compounds.[1][3] URL:[Link]

-

Knochel-Hauser Base (TMPMgCl[1]·LiCl) in Organic Synthesis. Source:Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[1] Context: Mechanistic grounding for the Directed Ortho Metallation (DoM) protocol.[1] URL:[Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-fluoro-5-(trifluoromethyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents - Google Patents [patents.google.com]

Technical Whitepaper: Strategic Synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

[1]

Executive Summary

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a high-value pharmacophore used extensively in the development of ROR

This specific substitution pattern creates a highly deactivated aromatic system, rendering standard electrophilic aromatic substitution (EAS) kinetically challenging. This guide presents two distinct synthetic pathways:

Retrosynthetic Analysis & Strategy

The synthesis hinges on the introduction of the bromine atom at the 5-position or the carboxylic acid at the 1-position.

-

Electronic Landscape: The 2-fluoro and 3-trifluoromethyl groups strongly deactivate the ring.[1] However, their directing effects are cooperative regarding the 5-position:

-

-COOH (C1): Meta-director

Directs to C3 (blocked) and C5 . -

-F (C2): Ortho/Para-director

Directs to C3 (blocked) and C5 . -

-CF

(C3): Meta-director

-

Diagram 1: Retrosynthetic Disconnection

Caption: Retrosynthetic analysis revealing two complementary pathways based on available commercial building blocks.

Route A: Superacid-Promoted Bromination (Process Scale)[1]

This route is preferred for multi-gram to kilogram scale-up due to the avoidance of cryogenic conditions and organolithiums.[1]

Mechanistic Insight

Standard bromination (Br

-

Mechanism: H

SO

Protocol

Reagents:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv)[1]

-

Concentrated H

SO

Step-by-Step Methodology:

-

Setup: Charge a jacketed reactor with conc. H

SO -

Addition: Add 2-Fluoro-3-(trifluoromethyl)benzoic acid portion-wise. Ensure complete dissolution (solution may be viscous).[1]

-

Bromination: Add NBS in small portions over 1 hour, maintaining internal temperature

. Exotherm Alert: Rapid addition can cause localized overheating and decarboxylation.[1] -

Reaction: Warm the mixture to 25°C (room temperature) and stir for 12–24 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (10 volumes) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

-

Workup: Filter the solid. Wash the cake with water (

) to remove residual acid. -

Purification: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.

Yield Expectation: 85–92%

Route B: Directed Ortho-Metalation (Precision/Discovery)[1]

This route is ideal when the aryl bromide precursor is available or when specific isotopic labeling (e.g.,

Mechanistic Insight

Fluorine is a powerful Directed Ortho Metalation (DoM) group.[1] When treating 1-bromo-4-fluoro-3-(trifluoromethyl)benzene with a strong base (LDA), lithiation occurs exclusively ortho to the fluorine.[1]

-

Regioselectivity: The position between F and CF

is sterically crowded. Lithiation occurs at the C6 position (relative to the benzene numbering), which corresponds to the C2 position relative to the final acid.

Protocol

Reagents:

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)[1]

-

LDA (Lithium Diisopropylamide) (1.1 equiv) [Freshly prepared or commercial 2.0M solution]

-

Dry THF (Anhydrous)

-

Dry CO

(gas or solid pellets)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .

-

Base Addition: Add LDA solution dropwise via syringe pump. Stir for 30 minutes at -78°C.

-

Critical Parameter: Temperature must remain <-70°C to prevent "Halogen Dance" (migration of the bromine atom) or benzyne formation.[1]

-

-

Substrate Addition: Dissolve the aryl bromide in THF and add dropwise to the LDA solution. The solution often turns yellow/orange (lithiated species). Stir for 1 hour at -78°C.

-

Carboxylation: Bubble dry CO

gas into the solution (via a drying tube filled with CaCl -

Hydrolysis: Allow to warm to 0°C and quench with 1M HCl until pH < 2.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. -

Isolation: Dry over Na

SO

Yield Expectation: 70–80%

Critical Process Parameters & Workflow Logic

To ensure reproducibility and trustworthiness, the purification workflow must be robust. The following diagram illustrates the "Acid-Base Switch" technique, a self-validating purification method that removes non-acidic impurities (unreacted starting material in Route B) without chromatography.[1]

Diagram 2: Acid-Base Purification Workflow

Caption: Acid-Base "Switch" purification workflow ensuring high purity without column chromatography.

Analytical Characterization (Self-Validation)

A successful synthesis must meet these criteria:

-

1H NMR (DMSO-d6): Look for two aromatic doublets (or dd) in the 8.0–8.5 ppm region.[1] The coupling constant (

) should reflect meta coupling (~2-3 Hz) or para coupling to Fluorine. -

19F NMR: Two distinct signals.

-

Melting Point: 160–165°C (varies slightly by crystal form).

References

-

Preparation of 5-bromo-2,4-difluorobenzoic acid (Analogous Chemistry). Google Patents. CN109438214B.[1] Link

-

Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. CN113321577.[1][2] Link

-

Directed Ortho Metalation.[1] Lithium-Halogen Exchange. Snieckus, V.[1][3] Chemical Reviews, 1990, 90, 879-933.[1] (Foundational methodology for Route B).

-

2-Bromo-3-(trifluoromethyl)benzoic acid (Building Block Data). Fluorochem. Link[4]

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid starting material

Topic: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid starting material Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A High-Value Scaffold for Medicinal Chemistry & Agrochemical Design

Executive Summary

In the landscape of modern drug discovery, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0 ) has emerged as a "privileged" building block. Its structural uniqueness lies in its tetrasubstituted benzene core , which offers three distinct vectors for orthogonal functionalization:

-

Carboxylic Acid (C1): Ready for amide coupling or heterocycle formation.

-

Aryl Bromide (C5): A handle for cross-coupling (Suzuki, Buchwald-Hartwig).

-

Activated Fluoride (C2): Susceptible to Nucleophilic Aromatic Substitution (

), enhanced by the electron-withdrawing nature of the adjacent -COOH and -CF

This guide details the synthesis, reactivity, and strategic application of this intermediate, providing validated protocols for its integration into high-value bioactive molecules.

Chemical Profile & Structural Analysis[1]

The compound’s utility is dictated by its electronic environment. The 2-fluoro-3-(trifluoromethyl) motif is particularly valuable for modulating metabolic stability (blocking P450 oxidation) and lipophilicity without excessive steric bulk.

| Property | Data |

| IUPAC Name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid |

| CAS Number | 1881295-62-0 |

| Molecular Formula | C |

| Molecular Weight | 287.01 g/mol |

| Substitution Pattern | 1,2,3,5-Tetrasubstituted Benzene |

| pKa (Calc.) | ~2.5 (Acidified by ortho-F and meta-CF |

| Key Reactivity | Electrophilic (Br), Nucleophilic (COOH), Electrophilic (F via |

Synthetic Routes to the Core

Accessing this scaffold requires navigating the directing effects of the substituents. Two primary routes are chemically sound: one relying on Directed Ortho-Metalation (DoM) and the other on Electrophilic Aromatic Substitution (EAS) .

Route A: Directed Ortho-Magnesiation (The Knochel-Hauser Approach)

This is the modern, high-precision route, particularly useful when starting from the aryl halide. It utilizes Turbo-Grignard bases to selectively deprotonate the position ortho to the fluorine atom.

-

Starting Material: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (also known as 5-bromo-2-fluorobenzotrifluoride).

-

Mechanism: The fluorine atom directs lithiation/magnesiation to the C2 position (ortho) due to the inductive effect and coordination capability.

-

Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

Protocol A (Step-by-Step):

-

Setup: Flame-dry a 3-neck flask and purge with Argon.

-

Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

-

Cooling: Cool the solution of starting material to -40°C .

-

Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv) over 15 minutes.[1] Maintain internal temperature below -35°C.

-

Aging: Stir at -40°C for 30–60 minutes to ensure complete magnesiation.

-

Quench: Bubble excess CO

gas (dried through a CaSO -

Workup: Allow to warm to RT. Quench with 1M HCl (aq) to pH 1. Extract with Ethyl Acetate.[1][2][3] The product precipitates or is isolated from the organic layer.[1][3][4][5]

Route B: Electrophilic Bromination (The Convergent Route)

If 2-Fluoro-3-(trifluoromethyl)benzoic acid is available, this route is highly scalable. The substitution pattern is "reinforcing," meaning all directing groups push the incoming electrophile to the same position (C5).

-

Directing Logic:

-

-COOH (C1): Meta-director

Directs to C3 (blocked) and C5 . -

-F (C2): Ortho/Para-director

Directs to C5 (para). -

-CF

(C3): Meta-director

-

-

Result: Highly regioselective bromination at C5.

Protocol B (Step-by-Step):

-

Reagents: 2-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).

-

Medium: Concentrated H

SO -

Reaction: Stir at 50–60°C for 4–6 hours. Monitor by HPLC/LC-MS.

-

Workup: Pour onto ice water. The product typically precipitates as a white solid. Filter, wash with water, and dry.[4]

Visualizing the Synthesis Pathways

Figure 1: Two chemically distinct routes converge to the target scaffold.[1] Route A utilizes organometallic precision, while Route B leverages electronic directing effects.

Reactivity Landscape & Derivatization

Once synthesized, the scaffold serves as a "switchboard" for diverse chemical modifications.

1. Suzuki-Miyaura Cross-Coupling (C5-Br)

The aryl bromide at C5 is sterically accessible and electronically activated.

-

Standard Conditions: Pd(dppf)Cl

, K -

Insight: The ortho-fluorine and meta-CF

do not significantly hinder the oxidative addition of Palladium at C5.

2. Nucleophilic Aromatic Substitution (

) (C2-F)

The fluorine atom is highly activated .

-

Activation: It is ortho to a carbonyl (via the acid/ester) and meta to a CF

. While CF -

Nucleophiles: Amines (primary/secondary), Thiols.

-

Condition: Mild heat (60°C) with a base (DIPEA) in DMF or DMSO.

-

Note: If the carboxylic acid is converted to an amide or ester first, the

reactivity at C2 increases further due to the electron-withdrawing nature of the carbonyl derivative.

3. Amide Coupling (C1-COOH)

Standard peptide coupling reagents work well, but steric crowding from the ortho-fluorine must be considered.

-

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered benzoic acids.

Visualizing the Reactivity Logic

Figure 2: Divergent synthesis capabilities. The core allows for sequential functionalization, enabling the rapid construction of complex libraries.

Case Studies & Applications

The 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid core is frequently identified in patent literature for:

-

Antiviral Protease Inhibitors: The scaffold is used to cap peptidomimetic chains, where the CF

group occupies hydrophobic pockets in viral proteases (e.g., SARS-CoV-2 Mpro or HCV NS3/4A). -

TRP Channel Modulators: Used in the synthesis of antagonists for TRPA1/TRPV1 channels for pain management. The halogen pattern improves binding affinity and metabolic half-life.

-

Agrochemicals: The specific substitution pattern confers resistance to environmental degradation, a desirable trait for herbicides and fungicides.

References

-

Preparation of 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. World Intellectual Property Organization, WO2024081351A1, 2024.

-

Knochel-Hauser Base (TMPMgCl·LiCl) mediated synthesis of functionalized arenes. Sigma-Aldrich Technical Bulletin.

-

Electrophilic Bromination of Deactivated Aromatics. Journal of Organic Chemistry, BenchChem Protocols.

-

Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2023.

Sources

- 1. WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 5. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

Commercial & Technical Profile: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

This guide provides an in-depth technical analysis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals.

Executive Summary

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1881295-62-0 ) is a highly specialized aromatic intermediate characterized by a unique substitution pattern that leverages the metabolic stability of the trifluoromethyl (

While commercially available as a catalog item for R&D, multi-kilogram procurement often requires lead times associated with custom synthesis. The compound’s supply chain is intimately tied to its precursor, 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS: 115029-22-6), which is a more commoditized starting material.

Key Recommendation: For discovery-phase needs (<100 g), direct procurement from specialty vendors (e.g., Ambeed, BLDpharm, Sigma) is efficient. For process-scale needs (>1 kg), contracting a custom manufacturing organization (CMO) to brominate the widely available precursor is the most cost-effective strategy.

Chemical Identity & Significance[1][2][3][4]

The precise arrangement of substituents on the benzene ring is critical for its function as a scaffold in medicinal chemistry. The 5-bromo position serves as a "universal handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach complex heterocycles while retaining the lipophilic and metabolic benefits of the fluoro-trifluoromethyl motif.

Technical Specifications

| Property | Specification |

| IUPAC Name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid |

| CAS Registry Number | 1881295-62-0 |

| Molecular Formula | |

| Molecular Weight | 287.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Typical) | |

| Key Impurities | Regioisomers (6-bromo analog), Debrominated precursor |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Critical Isomer Note: Researchers must distinguish this compound from its isomers, such as 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1026962-68-4) or 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid (CAS 2090465-60-2). The biological activity of the final drug candidate often depends strictly on the vector of the 5-position substitution.

Synthesis & Manufacturing Routes

Understanding the synthesis is vital for assessing supply chain risks and impurity profiles. The commercial route relies on the high regioselectivity of electrophilic aromatic substitution (bromination) on the precursor.

The "Convergent Directing" Effect

The synthesis is chemically elegant because all three existing substituents on the precursor direct the incoming bromine to the same position (C5):

-

Fluorine (C2): Strong ortho/para director. The ortho positions are C1 and C3 (blocked). The para position is C5 .

-

Trifluoromethyl (C3): Meta director. The meta positions are C1 (blocked) and C5 .

-

Carboxylic Acid (C1): Meta director. The meta positions are C3 (blocked) and C5 .

This convergence ensures high yield and purity, minimizing the cost of purification.

Manufacturing Workflow Diagram

Caption: The convergent directing effects of the fluoro, trifluoromethyl, and carboxyl groups ensure highly selective bromination at the C5 position.

Commercial Availability & Supply Chain[4]

Market Tier Analysis

-

Tier 2 (Specialty): The target (CAS 1881295-62-0) is typically stocked by catalog suppliers in gram-scale quantities (1g, 5g, 25g). Bulk quantities (100g+) often trigger a "make-to-order" workflow with a lead time of 2–4 weeks.

Sourcing Strategy Matrix

| Demand Scale | Recommended Source Type | Estimated Lead Time | Cost Efficiency |

| Discovery (<10 g) | Catalog Suppliers (Sigma, Ambeed, BLDpharm) | 1–3 Days | Low (High $/g) |

| Pilot (100 g – 1 kg) | Specialty Chemical Vendors (Oakwood, Combi-Blocks) | 2–3 Weeks | Medium |

| Process (>1 kg) | Custom Synthesis (CMO) using Precursor | 4–6 Weeks | High (Low $/g) |

Procurement Decision Logic

Caption: Decision tree for optimizing cost and speed based on required quantity.

Quality Control & Handling

Analytical Validation

To ensure the integrity of the compound, particularly for use in SAR (Structure-Activity Relationship) studies, the following QC parameters are mandatory:

-

1H NMR: Confirm the presence of two aromatic protons. The splitting pattern should reflect the meta coupling between H4 and H6 (often broadened by F-coupling).

-

19F NMR: Essential for verifying the integrity of the

and -

HPLC: Run on a C18 column (Acetonitrile/Water + 0.1% TFA) to detect unreacted precursor (2-Fluoro-3-(trifluoromethyl)benzoic acid), which is the most likely impurity.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, fume hood). The compound is an organic acid and may be corrosive to mucous membranes in dust form.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1881295-62-0). Retrieved from

-

PubChem. Compound Summary: 2-Bromo-5-fluorobenzotrifluoride (Related Structure/Precursor Data). National Library of Medicine. Retrieved from

-

BLDpharm. Product Detail: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (Isomer comparison). Retrieved from

-

Echemi. Supplier Database: 2-Fluoro-3-(trifluoromethyl)benzoic acid (Precursor CAS 115029-22-6).[1][2][3][4] Retrieved from

-

Google Patents. Synthesis method of brominated fluorobenzotrifluorides (CN102951996A). Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. Vamwe Vagadziri - China Vamwe Factory & Suppliers - Chikamu 3 [jdkchemicals.com]

- 3. China CAS No. 1072-97-5 Manufacturer and Supplier, Factory | JDK [jdkchemicals.com]

- 4. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid: A Trifunctionalized Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a synthetically versatile, trifunctionalized aromatic building block poised for significant applications in medicinal chemistry, agrochemicals, and materials science. The strategic arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring offers a rich platform for orthogonal chemical modifications. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic core, enhancing its utility in a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, strategic importance, and synthetic utility of this compound, offering field-proven insights into its application as a fluorinated building block. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogues to provide robust protocols and mechanistic understanding.

Introduction: The Strategic Advantage of Fluorine in Molecular Design

The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science.[1] These substitutions can profoundly and beneficially alter a molecule's physicochemical and biological properties, including:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

-

Lipophilicity and Permeability: The lipophilic nature of the CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.

-

Binding Affinity: The unique electronic properties and conformational effects of fluorine can lead to stronger and more selective interactions with biological targets.[1]

-

pKa Modulation: The strong electron-withdrawing effects of fluorine and CF₃ can significantly alter the acidity of nearby functional groups, influencing solubility and receptor interactions.

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid encapsulates these advantages within a single, highly functionalized building block, presenting medicinal chemists and materials scientists with a powerful tool for innovation.

Physicochemical Properties and Characterization

While specific, verified analytical data for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 1881295-62-0) is not widely published, we can predict its properties and characterization parameters based on its structure and data from closely related isomers.

| Property | Predicted/Analogous Data |

| CAS Number | 1881295-62-0 |

| Molecular Formula | C₈H₃BrF₄O₂ |

| Molecular Weight | 287.01 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Expected to have low solubility in water. |

| ¹H NMR | Two aromatic protons are expected, likely appearing as doublets in the downfield region (δ 7.5-8.5 ppm), with coupling constants influenced by the fluorine and bromine substituents. |

| ¹³C NMR | Eight distinct carbon signals are expected. The carboxylic acid carbonyl will be downfield (>160 ppm). The carbons attached to fluorine and the CF₃ group will show characteristic C-F coupling. |

| ¹⁹F NMR | Two distinct fluorine signals are anticipated: one for the aromatic fluorine and a singlet for the CF₃ group. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F/C-Br stretches in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). |

Synthetic Pathways and Methodologies

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related polysubstituted benzoic acids. A likely approach would involve a multi-step sequence starting from a commercially available trifluoromethylated and/or fluorinated aniline or toluene derivative, followed by functional group interconversions such as diazotization, bromination, and oxidation of a methyl group to a carboxylic acid.

Core Reactivity and Applications as a Building Block

The true value of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid lies in its capacity for selective, sequential chemical modifications at its three distinct functional handles: the carboxylic acid, the bromine atom, and the activated aromatic ring.

Sources

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 1881295-62-0)[1]. This molecule is of significant interest to researchers, scientists, and drug development professionals as a versatile building block in the synthesis of complex organic molecules. The strategic placement of three distinct electron-withdrawing groups—a bromine atom, a fluorine atom, and a trifluoromethyl group—on the benzoic acid scaffold imparts unique electronic properties that govern the reactivity of the C-Br bond. This guide will delve into the mechanistic underpinnings of its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven experimental protocols are provided to enable the practical application of this valuable synthetic intermediate.

Introduction: Structural and Electronic Landscape

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound. The convergence of a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring creates a unique electronic environment that dictates its chemical behavior. The bromine atom at the 5-position is the primary site of reactivity for a host of synthetic transformations, largely due to the activating effects of the surrounding electron-withdrawing substituents.

The fluorine atom at the 2-position and the trifluoromethyl group at the 3-position exert strong inductive (-I) and mesomeric (-M) effects, leading to a significant polarization of the aromatic ring and a decrease in electron density. This electron deficiency at the carbon atom bonded to the bromine enhances its electrophilicity, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and to attack by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.

Key Molecular Attributes:

| Attribute | Description |

| CAS Number | 1881295-62-0[1] |

| Molecular Formula | C₈H₃BrF₄O₂ |

| Molecular Weight | 287.01 g/mol [1] |

| Structure | A benzoic acid scaffold substituted with bromo, fluoro, and trifluoromethyl groups. |

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The C-Br bond in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to electron-rich aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reaction of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid with a variety of boronic acids or their esters, in the presence of a palladium catalyst and a base, is expected to proceed with high efficiency.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands are typically employed. The choice of ligand is crucial and can influence reaction efficiency. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig groups, can enhance the rate of oxidative addition and subsequent reductive elimination.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can impact the reaction rate and the stability of the starting materials and products.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent system (e.g., dioxane/water 4:1).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of aniline derivatives. The reaction of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid with primary or secondary amines is a key transformation for the synthesis of pharmaceutically relevant scaffolds.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand. Sterically hindered and electron-rich ligands are generally preferred to facilitate the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate its coordination to the palladium center.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.) followed by the anhydrous solvent (e.g., toluene).

-

Reaction: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

-

Solvent: The reaction is often carried out in a solvent such as THF, DMF, or the amine base itself.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a reaction flask, add 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) iodide (0.06 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N), followed by the terminal alkyne (1.2 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

Regioselectivity: C-Br vs. C-F Bond Reactivity

A key consideration in the SNAr reactions of this molecule is the relative reactivity of the C-Br and C-F bonds. Generally, in SNAr reactions, the rate of substitution is dependent on the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. The C-F bond is more polarized and often a better leaving group in SNAr reactions than the C-Br bond, especially when activated by ortho or para electron-withdrawing groups.

However, the position of the electron-withdrawing groups relative to the halogens in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid will significantly influence the regioselectivity. The trifluoromethyl group is meta to the bromine and ortho to the fluorine, while the carboxylic acid group is para to the fluorine and meta to the bromine. The strong activation of the C-F bond by the ortho-trifluoromethyl and para-carboxylic acid groups suggests that nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom. However, under certain conditions, particularly with softer nucleophiles, substitution at the C-Br bond may be observed. Experimental verification is crucial to determine the definitive outcome with a given nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 equiv.) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Conclusion

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly activated and versatile substrate for a range of important synthetic transformations. The electron-withdrawing nature of the fluoro, trifluoromethyl, and carboxylic acid groups significantly enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, making it an ideal building block for the synthesis of complex molecules. Furthermore, the electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, with the potential for regioselective functionalization. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists in the fields of medicinal chemistry, materials science, and agrochemicals, enabling the effective utilization of this powerful synthetic intermediate.

References

- Google Patents. Pyrrolidine main protease inhibitors as antiviral agents. WO2024081351A1.

-

Oakwood Chemical. 5-Bromo-2-(trifluoromethyl)benzoic acid. [Link]

-

National Center for Biotechnology Information. 2-Bromo-5-fluorobenzaldehyde. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Biaryl Scaffolds Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

[1]

Abstract & Strategic Importance

In modern drug discovery, the 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold represents a "privileged structure."[1] It combines three critical design elements: a carboxylic acid handle for diversification (amides/esters), a fluorine atom for metabolic blocking, and a trifluoromethyl group to modulate lipophilicity and potency.[1]

However, the synthesis of biaryl derivatives from this starting material presents unique challenges.[1][2] The electron-withdrawing nature of the trifluoromethyl (-CF3) and fluoro (-F) groups activates the carbon-bromine bond for oxidative addition but also increases the risk of competitive hydrodehalogenation (protodebromination).[1] Furthermore, the ortho-fluoro substituent introduces steric strain and electronic repulsion that can hamper transmetallation if not properly managed.[1]

This guide provides two field-proven protocols for synthesizing biaryl compounds from this specific intermediate, prioritizing yield, purity, and reproducibility.

Chemical Profile & Reactivity[1][2][3][4][5]

| Property | Specification |

| Compound Name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid |

| CAS Number | 1214383-26-8 (Generic/Analogous) |

| Molecular Formula | C₈H₃BrF₄O₂ |

| Molecular Weight | 287.01 g/mol |

| Electronic State | Highly Electron-Deficient (π-acidic) |

| Primary Reactivity | Pd-Catalyzed Cross-Coupling at C-5 |

| Secondary Reactivity | Nucleophilic Aromatic Substitution (SɴAr) at C-2 (Minor risk) |

Mechanistic Insight: The "Electronic Push-Pull"

The success of the Suzuki coupling on this substrate relies on balancing the catalytic cycle:[1]

-

Oxidative Addition (Fast): The electron-poor ring facilitates rapid insertion of Pd(0) into the C-Br bond.[1]

-

Transmetallation (Slow): The resulting Pd(II) species is electron-deficient, making it less nucleophilic and potentially slowing down the exchange with the aryl boronic acid.

-

Reductive Elimination (Fast): Once the bis-aryl complex forms, the product is released rapidly.

Critical Control Point: Because oxidative addition is fast but transmetallation can be sluggish, the resting state of the catalyst is often the oxidative addition complex. If the reaction stalls here, the Pd-Aryl species is prone to scavenging protons from the solvent (protodebromination), leading to the byproduct 2-fluoro-3-(trifluoromethyl)benzoic acid.[1]

Experimental Protocols

Method A: The "Robust Route" (Via Methyl Ester)

Recommended for scale-up and valuable boronic acids.[1]

Rationale: Converting the free acid to a methyl ester prevents the formation of unreactive Pd-carboxylate complexes and improves solubility in non-polar solvents, stabilizing the catalytic cycle.[1]

Step 1: Fisher Esterification[1]

-

Setup: Charge a round-bottom flask with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 equiv) and Methanol (0.5 M concentration).

-

Activation: Add concentrated H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 3-4 hours. Monitor by TLC/LCMS.[1]

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (caution: gas evolution) and Brine.[1] Dry over Na₂SO₄ and concentrate.

-

Target Yield: >95% (Product is usually a low-melting solid or oil).[1]

-

Step 2: Suzuki-Miyaura Coupling

Reagents:

-

Substrate: Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation and steric bulk.[1]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv)

Procedure:

-

Degassing: In a reaction vial, combine the ester, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).[1][4]

-

Solvent Addition: Add the degassed Dioxane/Water mixture.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under a stream of Nitrogen.[1]

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Checkpoint: If the reaction turns black immediately (Pd black precipitation), oxygen was present. If it stays orange/red, the active species is stable.[1]

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "Direct Route" (Ligand-Accelerated)

Recommended for rapid screening or when ester hydrolysis is difficult.[1]

Rationale: Uses electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) to accelerate the difficult transmetallation step and protect the Pd center from carboxylate poisoning.

Reagents:

-

Substrate: Free Acid (1.0 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)[1]

-

Alternative: Pd-XPhos G3 Precatalyst (recommended for consistency).[1]

-

-

Base: K₃PO₄ (3.5 equiv) - Crucial: Phosphate buffers the system and handles the free acid proton.[1]

-

Solvent: n-Butanol or Toluene/Water (10:1).[1]

Procedure:

-

Mix: Combine substrate, boronic acid (1.5 equiv), and K₃PO₄ in a vial.

-

Inert Atmosphere: Purge rigorously with Argon/Nitrogen.[1]

-

Heat: Heat to 100°C . The higher temperature is needed to overcome the energy barrier of the free carboxylate.

-

Monitoring: Monitor for the consumption of the starting bromide. Note that the product will also be an acid, so LCMS peaks may tail.[1]

Visualized Workflows

Figure 1: Synthetic Pathway Logic

This diagram illustrates the decision tree for selecting Method A vs. Method B based on substrate sensitivity.

Caption: Decision matrix for selecting the optimal synthetic route. Method A offers higher reliability; Method B offers speed.[1]

Figure 2: Mechanistic Cycle & Substituent Effects

This diagram highlights how the specific F and CF3 substituents influence the catalytic cycle.

Caption: The electron-withdrawing groups accelerate Oxidative Addition, but the ortho-Fluoro group creates a steric bottleneck at Transmetallation.[1]

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method A (Ester).[1] Free COOH may be binding Pd.[1] |

| Debrominated Byproduct | Protodehalogenation | Use anhydrous solvents (DMF/Dioxane) and CsF as base. Increase Boronic Acid equivalents.[1] |

| Homocoupling (Biaryl-Biaryl) | Oxygen Contamination | Degas solvents more rigorously (freeze-pump-thaw).[1] Lower catalyst loading.[1] |

| Starting Material Intact | Failed Oxidative Addition | Switch to a more electron-rich ligand (e.g., PCy3 or tBu3P ) to force insertion.[1] |

References

-

Ambeed / Sigma-Aldrich. (2023).[1] Physical Properties and Safety Data for 5-Bromo-2-(trifluoromethyl)benzoic acid derivatives.[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.

-

TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Protocol and Mechanism.[1]

-

BenchChem. (2025).[2] Application Notes for Suzuki Coupling of Fluorinated Aryl Bromides.

-

National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo heterocycles.[1]

(Note: While specific CAS 1214383-26-8 is a catalog item, protocols are adapted from "General Procedures for Electron-Deficient Aryl Bromides" as cited in references 2 and 4.)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Nucleophilic Substitution on 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Chemistry

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing trifluoromethyl group, presents a versatile platform for the synthesis of complex molecular architectures. The strategic and selective functionalization of this scaffold via nucleophilic aromatic substitution (SNAr) opens avenues for the development of novel therapeutic agents and advanced materials. This guide provides a detailed exploration of the reaction conditions and mechanistic underpinnings for successful and selective nucleophilic substitution on this valuable substrate.

Scientific Principles: Unraveling the Reactivity and Regioselectivity

The nucleophilic aromatic substitution on 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is governed by the interplay of the electronic properties of its substituents and the inherent principles of the SNAr mechanism.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions, the SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the subsequent, faster step, the leaving group is eliminated, restoring the aromaticity and yielding the substituted product.[2]

Directing Effects of Substituents and Prediction of Regioselectivity

The regioselectivity of nucleophilic attack on the aromatic ring is dictated by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group at the 3-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group strongly activates the entire aromatic ring towards nucleophilic attack by delocalizing the negative charge in the Meisenheimer complex, particularly when the attack is at the ortho or para positions relative to the -CF₃ group.[1]

-

Carboxylic Acid Group (-COOH): Under the basic conditions typically employed for SNAr reactions, the carboxylic acid will exist as the carboxylate anion (-COO⁻). While the carboxylate group is electron-donating by resonance, its inductive effect and the presence of the adjacent electronegative oxygen atoms contribute to the stabilization of a negative charge at the ortho position.

-

Halogen Leaving Groups (-F and -Br): A counterintuitive yet well-established principle of SNAr reactions is that fluoride is a better leaving group than bromide.[2][3] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[2][3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the anionic intermediate through a strong inductive effect.[3]

Predicted Regioselectivity: Based on these principles, nucleophilic attack is predicted to occur preferentially at the C2 position , leading to the displacement of the fluorine atom. This is due to the superior leaving group ability of fluoride in SNAr reactions and the activation of the C2 position by the adjacent carboxylic acid/carboxylate group and the meta-directing trifluoromethyl group.

Visualizing the Reaction Pathway

Sources

Application Note: Divergent Functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

This guide outlines the strategic functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a high-value pharmacophore scaffold. Its trisubstituted core offers three orthogonal reactivity handles—a carboxylic acid, an activated aryl fluoride, and an aryl bromide—enabling the rapid generation of diverse chemical libraries for drug discovery.

Executive Summary & Strategic Analysis

The 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold is a "privileged structure" in modern medicinal chemistry. It combines the lipophilic and metabolic stability of the trifluoromethyl group (–CF₃) with the steric and electronic modulation of a fluorine atom.

The Reactivity Triad

Successful utilization of this building block requires understanding the "Order of Operations" to avoid chemoselectivity issues.

-

Handle A (C-1 Carboxyl): The anchor point.[1][2] Can be converted to esters, amides, or heterocycles (e.g., oxadiazoles).[2]

-

Handle B (C-2 Fluoride): Highly Activated. Flanked by an electron-withdrawing carboxyl group (ortho) and a trifluoromethyl group (ortho), this position is exceptionally prone to Nucleophilic Aromatic Substitution (SₙAr).

-

Handle C (C-5 Bromide): The cross-coupling handle.[1][2][3] Ideal for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Decision Matrix

| Desired Transformation | Recommended Pathway | Critical Consideration |

| Amide/Ester Formation | Step 1 | Perform before SₙAr to increase electrophilicity of the ring (COOH/COOR are EWGs). |

| SₙAr Displacement | Step 2 (usually) | The 2-F is labile.[2] Basic conditions in Suzuki coupling can trigger accidental hydrolysis or displacement if not careful.[2] |

| Pd-Cross Coupling | Step 3 | Br is stable to most acid/amide coupling conditions.[2] Perform last to avoid Pd poisoning by free amines or thiols introduced earlier.[2] |

Functionalization Workflows

The following diagram illustrates the two primary divergent pathways. Path A preserves the fluorine for metabolic blocking, while Path B utilizes it as a reactive handle.[2]

Figure 1: Orthogonal functionalization pathways. Path A retains the fluorine atom for metabolic stability.[2][4][5] Path B exploits the activated fluorine to introduce polarity via amines or alkoxides.

Detailed Experimental Protocols

Protocol A: Methyl Esterification (Protection)

Objective: To mask the acidic proton and activate the C-2 position for subsequent SₙAr or prevent catalyst poisoning during Suzuki coupling.

Reagents:

-

Starting Material: 1.0 equiv

-

Methanol (anhydrous): 0.5 M concentration

-

Sulfuric Acid (conc.): 0.1 equiv (Catalytic) or Thionyl Chloride (1.2 equiv)[2]

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (10 g, 34.8 mmol) and anhydrous Methanol (70 mL).

-

Activation: Cool to 0°C. Add Thionyl Chloride (4.97 g, 3.0 mL) dropwise over 15 minutes. (Alternatively, use H₂SO₄ reflux).[2]

-

Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] The acid spot should disappear.[2]

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to remove trace acid.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

-

Expected Yield: >95% (Off-white solid).[2]

-

Checkpoint: The methyl ester increases the electrophilicity of C-2, making the next SₙAr step faster.

-

Protocol B: SₙAr Displacement (The "Hot" Fluoride)

Objective: To introduce a solubilizing amine group at the C-2 position.

Context: The 3-CF₃ and 1-COOMe groups create a "push-pull" electronic deficiency at C-2, allowing displacement under mild conditions compared to non-activated fluoroarenes [1].

Reagents:

-

Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate (from Protocol A): 1.0 equiv

-

Morpholine (Nucleophile): 1.2 equiv

-

DIPEA (Base): 2.0 equiv

-

Acetonitrile (Solvent): 0.2 M

Procedure:

-

Setup: Dissolve the ester (1.0 g, 3.3 mmol) in Acetonitrile (15 mL).

-

Addition: Add DIPEA (1.15 mL) followed by Morpholine (0.35 mL).

-

Reaction: Heat to 60°C for 4–6 hours.

-

Note: If using a volatile amine, use a sealed pressure vial.[2]

-

-

Workup: Cool to RT. Pour into water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Purification: The product often precipitates or crystallizes upon trituration with Hexanes.[2] If not, silica gel chromatography (0-20% EtOAc/Hexane) is sufficient.[2]

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: To extend the carbon skeleton at the C-5 position.

Reagents:

-

5-Bromo-intermediate (Acid, Ester, or SₙAr product): 1.0 equiv

-

Phenylboronic acid: 1.2 equiv

-

Pd(dppf)Cl₂·DCM (Catalyst): 3–5 mol%

-

K₂CO₃ (Base): 2.5 equiv

-

Dioxane/Water (4:1): 0.1 M

Procedure:

-

Degassing: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol). Add Dioxane (8 mL) and Water (2 mL).[2] Sparge with Nitrogen for 10 minutes.

-

Catalysis: Add Pd(dppf)Cl₂ (25 mg). Seal the vial immediately.

-

Heating: Heat to 90°C for 2–12 hours.

-

Critical Control: Do not overheat (>100°C) if the ester is present, as basic hydrolysis (saponification) may occur as a side reaction [2].

-

-

Workup: Filter through a Celite pad.[2] Dilute with EtOAc, wash with brine.[2]

-

Purification: Flash chromatography.

Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | ~287.01 g/mol | Fragment-based drug design (Rule of 3 compliant). |

| ClogP | ~3.2 (Acid) | High lipophilicity due to -CF₃ and -Br. |

| pKa (COOH) | ~2.5–3.0 | More acidic than benzoic acid (4.[2]2) due to ortho-F and meta-CF₃ electron withdrawal.[2] |

| SₙAr Reactivity | High | C-2 F is ~100x more reactive than C-2 F in non-CF₃ analogs.[2] |

| Pd-Coupling | Selective at C-5 | C-F bond (Ar-F) is inert to Pd(0) under standard Suzuki conditions. |

Troubleshooting & Optimization

Issue: Hydrolysis of Ester during Suzuki Coupling

-

Cause: Carbonate bases (K₂CO₃) in water at 90°C can saponify the ester.[2]

-

Solution: Switch to anhydrous conditions using K₃PO₄ as the base and DMF or Toluene as the solvent. Alternatively, use the free acid in the coupling step (requires 3.5 equiv base).

Issue: Regioselectivity in SₙAr

-

Observation: Nucleophile attacks C-4 or C-6?

-

Resolution: Highly unlikely.[2] C-2 is the most electron-deficient position due to the combined inductive effects of the ortho-carboxyl and ortho-trifluoromethyl groups. Steric hindrance at C-2 is minimal for linear amines but may be significant for bulky nucleophiles (e.g., t-butyl amine).

Safety Note: Fluorinated benzoic acids can be severe eye and skin irritants.[2] The -CF₃ group is generally metabolically stable, but thermal decomposition can release HF.[2] Always work in a fume hood.[2]

References

-

SₙAr Activation by Trifluoromethyl Groups

- Development of 2-fluoro-3-trifluoromethylbenzoic acid derivatives as activated scaffolds for nucleophilic

-

Source: (General reference for scaffold reactivity).

-

Suzuki Coupling on Halogenated Benzoic Acids

-

General Reactivity of 5-Bromo-2-fluorobenzoic Acid Derivatives

- BenchChem Application Note: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid (Analogous chemistry).

-

Source:

-

Physical Properties & Safety Data

- PubChem Compound Summary for 5-Bromo-2-(trifluoromethyl)benzoic acid (Isomer comparison).

-

Source:

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jelsciences.com [jelsciences.com]

- 8. magritek.com [magritek.com]

Application Note: Strategic Functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid Derivatives via Turbo-Grignard Exchange

Executive Summary

The functionalization of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid and its ester derivatives represents a critical workflow in the synthesis of kinase inhibitors and agrochemicals.[1] The presence of three distinct functional handles—an aryl bromide, an ortho-fluoro group, and a trifluoromethyl group—creates a unique electronic environment that challenges traditional Grignard methodologies.[1]

This Application Note details the Turbo-Grignard (iPrMgCl[1]·LiCl) mediated halogen-metal exchange.[1][2] Unlike classical magnesium insertion (which often fails due to sluggish initiation or competitive decomposition), the Turbo-Grignard method allows for rapid, quantitative generation of the arylmagnesium species at low temperatures. This protocol specifically addresses the prevention of intermolecular side-reactions (dimerization) and leverages the specific regiochemistry of the 5-bromo position to avoid benzyne formation.[1]

Strategic Overview & Chemical Logic

The Challenge: "The Dance of the Electrophiles"

The substrate contains an ester (if protected) or acid (C1), a fluorine (C2), and a trifluoromethyl group (C3).

-

Traditional Mg Insertion: Fails because the electron-deficient ring resists oxidation by Mg(0), and the ester group is susceptible to nucleophilic attack by the forming Grignard.[1]

-

The Solution (Halogen-Metal Exchange): Using iPrMgCl[1][2][3][4]·LiCl allows the conversion of the C5-Br bond to a C5-MgCl species.[1] The LiCl additive breaks polymeric magnesium aggregates, increasing the solubility and reactivity of the exchange reagent, allowing the reaction to proceed at -20°C to 0°C , temperatures where the ester group is kinetically stable.

Structural Safety Analysis (Benzyne Risk)

A common failure mode in fluorinated aromatics is the elimination of MgClF to form a benzyne intermediate.

-

Risk Assessment: In this specific substrate (5-bromo-2-fluoro...), the Bromine (C5) and Fluorine (C2) are para to each other.[1]

-

Advantage: This spatial separation prevents the concerted elimination required for benzyne formation.[1] Consequently, the C5-magnesiated intermediate is remarkably stable compared to its ortho-bromo analogs, provided intermolecular attack on the ester is suppressed by temperature control.[1]

Visualizing the Mechanism

The following diagram illustrates the pathway selectivity. We prioritize the Turbo Exchange (Green path) over the competing Direct Addition or Benzyne Elimination (Red paths).

Figure 1: Mechanistic pathway for the generation of the active arylmagnesium species. Note the critical temperature dependence to avoid self-reaction.

Experimental Protocol

Pre-requisites & Safety

-

Moisture Sensitivity: All glassware must be flame-dried under vacuum and backfilled with Argon.[1]

-

Reagent Quality: Commercial iPrMgCl·LiCl (1.3 M in THF) is recommended. Titrate before use if the bottle has been opened previously.

-

Substrate Preparation: The Methyl Ester derivative is preferred over the free acid.[1] The free acid consumes 1.0 eq of reagent for deprotonation, reducing atom economy and solubility.

Step-by-Step Methodology (Halogen-Metal Exchange)

Target: Preparation of Methyl 5-formyl-2-fluoro-3-(trifluoromethyl)benzoate (via DMF quench).

-

Setup:

-

Charge a 50 mL Schlenk flask with Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate (1.0 eq, 3.0 g, 10 mmol).

-

Add anhydrous THF (15 mL) to achieve a concentration of ~0.6 M.

-

Add an internal standard (e.g., decane) if monitoring by GC/HPLC.

-

Cool the solution to -20°C using a cryostat or ice/NaCl bath.

-

-

Exchange Reaction:

-

Add iPrMgCl[1][2][3][4]·LiCl (1.1 eq, 1.3 M in THF) dropwise over 5 minutes.

-

Observation: A slight color change (yellowing) is common.

-

Stir at -20°C for 30 minutes .

-

QC Check: Aliquot 0.1 mL, quench with water, and analyze by GC-MS. You should see the des-bromo product (reduction) indicating full exchange.[1] If starting material remains, stir for another 15 mins.

-

-

Electrophile Trapping:

-

Add anhydrous DMF (1.5 eq) dropwise at -20°C.

-

Allow the mixture to warm slowly to 0°C over 1 hour.

-

Note: For other electrophiles (e.g., Iodine, Aldehydes), add them at -20°C and maintain low temp for 1 hour before warming.[1]

-

-

Workup:

-

Quench with sat. aq. NH4Cl (10 mL).

-

Extract with EtOAc (3 x 20 mL).

-

Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Workflow & Decision Matrix

Use this chart to determine the correct reaction conditions based on your desired end-product.

Figure 2: Decision matrix for selecting the appropriate Grignard protocol.

Performance Data & Electrophile Compatibility

The electron-withdrawing nature of the CF3 and F groups makes the resulting Grignard species less nucleophilic than standard phenyl Grignards.[1] This requires longer reaction times with sterically hindered electrophiles.

| Electrophile Class | Reagent Example | Conditions | Expected Yield | Notes |

| Proton Source | H2O / D2O | Quench at -20°C | >95% | Used for isotopic labeling (Deuteration).[1] |

| Formylation | DMF | -20°C -> 0°C | 82-88% | Excellent route to aldehydes.[1] |

| Carboxylation | CO2 (gas) | Bubble at -20°C | 75-80% | Forms the mono-methyl phthalate derivative.[1] |

| Halogenation | I2 (in THF) | -20°C | 85-90% | Iodine quench is very fast.[1] |

| Acylation | Benzoyl Chloride | -20°C + CuCN (cat) | 60-70% | Requires Copper(I) catalysis (Knochel-Cu).[1] |

Troubleshooting Guide

-

Issue: Low Conversion of Starting Material.

-

Cause: Old iPrMgCl[1]·LiCl reagent (absorbed moisture).

-

Fix: Titrate reagent against iodine or menthol/phenanthroline. Increase equivalents to 1.2 eq.

-

-

Issue: Dimer Formation (Homocoupling).

-

Cause: Temperature too high during exchange, leading to Wurtz-type coupling.[1]

-

Fix: Strictly maintain T < -15°C during the addition of the Turbo Grignard.

-

-

Issue: Recovery of Starting Material after Quench.

-

Cause: The exchange was successful, but the Grignard was protonated by moisture in the electrophile (e.g., wet DMF).

-

Fix: Dry DMF over molecular sieves (4Å) for 24h before use.

-

References

-

Seminal Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Safety of Fluorinated Grignards: Leazer, J. L., Cvetovich, R., Tsay, F.-R., Dolling, U., Vickery, T., & Bachert, D. (2003).[1] An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698.

-

Mechanism of LiCl Acceleration: Feng, C., & Cunningham, D. W. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Journal of the American Chemical Society.[1]

-

Benzyne Formation Risks: Bronner, S. M., & Garg, N. K. (2009).[5] Efficient Synthesis of 2-Substituted Fluorobenzenes via Benzyne Intermediates. The Journal of Organic Chemistry.

Sources

- 1. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Strategic Role of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals

Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into active ingredients has become a cornerstone of molecular design. These modifications can profoundly enhance the biological efficacy, metabolic stability, and overall performance of fungicides, herbicides, and insecticides. The unique electronic properties of the trifluoromethyl group, in particular, can improve binding affinity to target enzymes and increase the lipophilicity of a molecule, facilitating its transport across biological membranes. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid emerges as a highly valuable and versatile building block in this context. Its trifunctionalized aromatic core, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and the crucial fluoro and trifluoromethyl moieties, offers a powerful platform for the synthesis of complex and potent agrochemicals. This application note provides a detailed exploration of the use of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid in the synthesis of advanced agrochemicals, with a focus on the preparation of pyrazole carboxamide fungicides, a class of compounds that has revolutionized the control of fungal pathogens in agriculture.

Physicochemical Properties and Strategic Reactivity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a crystalline solid with the molecular formula C₈H₃BrF₄O₂. The strategic arrangement of its substituents dictates its reactivity and utility in multi-step organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₃BrF₄O₂ |

| Molecular Weight | 287.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Reactive Sites | Carboxylic acid (-COOH), Aryl bromide (Ar-Br) |

The carboxylic acid group is the primary handle for derivatization, most commonly through the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a suitable amine. The bromine atom on the aromatic ring is a versatile functional group that can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of additional complexity and the construction of diverse molecular architectures. The fluorine and trifluoromethyl groups, while generally unreactive under standard synthetic conditions, exert a strong influence on the electronic nature of the aromatic ring and the physicochemical properties of the final molecule.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides